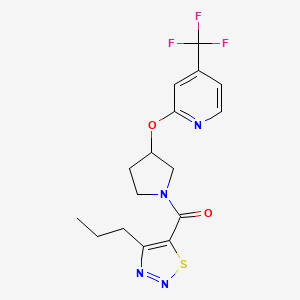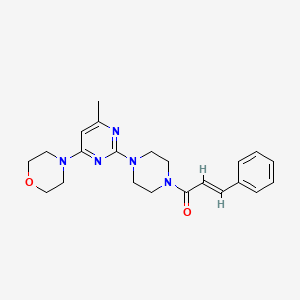![molecular formula C20H23N5O2 B2889966 3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 919013-18-6](/img/structure/B2889966.png)
3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality 3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for their antiviral activities. For instance, imidazo[1,2-a]-s-triazine nucleosides and their analogues have been developed, showing moderate activity against viruses like herpes and rhinovirus at non-toxic dosage levels (Kim et al., 1978).
Pharmacological Evaluation for Psychotropic Activity
Another area of research involves the pharmacological evaluation of purine derivatives, particularly focusing on their potential psychotropic activities. Studies have designed a series of derivatives to act as ligands for serotonin receptors, showing promising results as potential agents with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Anticancer Activity
The synthesis and biological evaluation of novel compounds containing purine structures have also been directed towards exploring their anticancer activities. Certain derivatives have shown effectiveness against various cancer cell lines, indicating their potential as scaffolds for developing new anticancer agents (Zagórska et al., 2021).
Molecular Docking Studies
Molecular docking studies have been utilized to understand the interaction of these compounds with biological targets, such as receptors and enzymes. This approach aids in identifying structural features critical for activity and selectivity, guiding the design of more effective therapeutic agents (Zagórska et al., 2015).
Novel Synthesis Methods
Research has not only focused on the applications of these compounds in disease treatment but also on developing innovative synthesis methods to create structurally diverse derivatives. These synthetic approaches enable the exploration of new pharmacological properties and the optimization of biological activities (Vasilevskii et al., 2009).
Propiedades
IUPAC Name |
2-[(E)-but-2-enyl]-6-(2,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-6-9-25-18(26)16-17(22(4)20(25)27)21-19-23(10-11-24(16)19)15-12-13(2)7-8-14(15)3/h5-8,12H,9-11H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZBKISGWSJBBK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626128 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)
methanone](/img/structure/B2889887.png)

![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)
![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)
![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)



![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)


![[1-(2,3,5,6-Tetramethyl-benzyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2889906.png)